molecular formula C14H13ClO2 B8283119 3-(2-Chlorobenzyloxy)-5-methylphenol

3-(2-Chlorobenzyloxy)-5-methylphenol

Cat. No.: B8283119
M. Wt: 248.70 g/mol
InChI Key: LYZHZTICZRADFE-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzyloxy)-5-methylphenol is a phenolic compound characterized by a 5-methylphenol core substituted at the 3-position with a 2-chlorobenzyloxy group.

Properties

Molecular Formula

C14H13ClO2

Molecular Weight

248.70 g/mol

IUPAC Name

3-[(2-chlorophenyl)methoxy]-5-methylphenol

InChI

InChI=1S/C14H13ClO2/c1-10-6-12(16)8-13(7-10)17-9-11-4-2-3-5-14(11)15/h2-8,16H,9H2,1H3

InChI Key

LYZHZTICZRADFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=CC=C2Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Key structural analogs differ in substituent type, position, and electronic effects:

Compound Substituents Molecular Weight Key Features Reference
3-(2-Chlorobenzyloxy)-5-methylphenol 3-(2-Cl-benzyloxy), 5-CH₃ ~262.7 g/mol Ortho-chlorine on benzyloxy enhances steric hindrance; methyl increases lipophilicity.
3-(3-Chlorophenyl)-5-methylphenol 3-(3-Cl-phenyl), 5-CH₃ ~218.7 g/mol Chlorophenyl substitution at meta-position reduces steric effects compared to benzyloxy.
3-(3,5-Dichlorophenyl)-5-methylphenol 3-(3,5-Cl₂-phenyl), 5-CH₃ ~253.1 g/mol Dichloro substitution increases electronegativity and potential reactivity.
3-(3-Methoxy-5-methylphenoxy)-5-methylphenol 3-(3-OCH₃-5-CH₃-phenoxy), 5-CH₃ ~260.3 g/mol Methoxy group improves solubility but reduces metabolic stability vs. benzyloxy.
Diorcinol (3,3′-dihydroxy-5,5′-dimethyldiphenyl ether) Diphenyl ether with dual CH₃ and OH ~244.3 g/mol Symmetrical structure with hydrogen-bonding capacity; lacks halogen substituents.

Physicochemical and Functional Insights

  • Steric and Electronic Effects : Ortho-chlorine on the benzyloxy group introduces steric bulk and electron-withdrawing effects, which may hinder enzymatic degradation or alter binding affinities in biological targets .
  • Solubility: Methoxy-substituted analogs (e.g., 3-O-methyldiorcinol) exhibit higher aqueous solubility than halogenated derivatives, emphasizing the trade-off between lipophilicity and solubility .

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